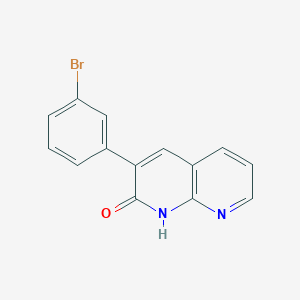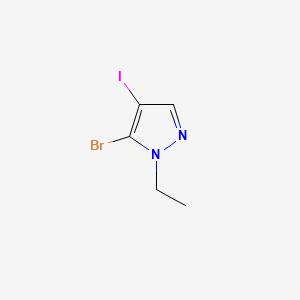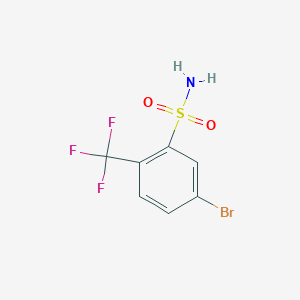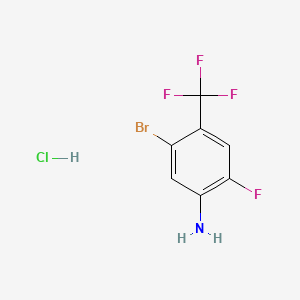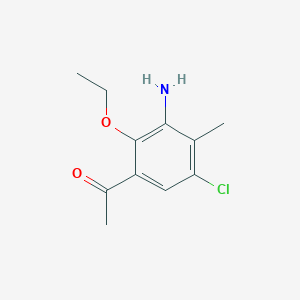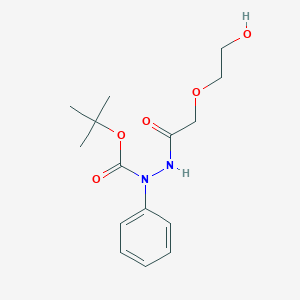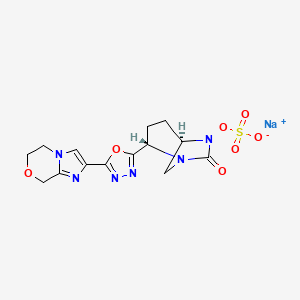![molecular formula C7H3BrIN3 B13918759 8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
8-Bromo-5-iodopyrido[3,4-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-iodopyrido[3,4-B]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their aromatic properties and are often used in various chemical and biological applications. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for synthetic chemists due to its potential reactivity and versatility in forming new chemical bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-iodopyrido[3,4-B]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction, which uses mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran. This method allows for the selective introduction of bromine and iodine atoms into the pyridopyrazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-5-iodopyrido[3,4-B]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed couplings with arylboronic acids or anilines can lead to the formation of new carbon-carbon or carbon-nitrogen bonds.
Cyclization Reactions: Subsequent cyclizations can afford complex fused ring systems, such as pyrazino-fused carbazoles and indoles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Copper Catalysts: Employed in C-N bond formation with azoles.
Deprotometalation Agents: Lithium-zinc combinations are used to introduce halogen atoms into the pyridopyrazine ring.
Major Products
The major products formed from these reactions include various substituted pyridopyrazines, pyrazino-fused carbazoles, and indoles. These products often exhibit interesting biological properties, such as antiproliferative activity in melanoma cells .
Applications De Recherche Scientifique
8-Bromo-5-iodopyrido[3,4-B]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its biological properties, including antiproliferative activity and kinase inhibition.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-5-iodopyrido[3,4-B]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Iodopyrido[2,3-B]pyrazine: Similar in structure but lacks the bromine atom.
8-Bromo-7-iodopyrido[3,4-B]pyrazine: Another closely related compound with a different halogenation pattern.
Uniqueness
8-Bromo-5-iodopyrido[3,4-B]pyrazine is unique due to the presence of both bromine and iodine atoms, which provides it with distinct reactivity and potential for forming diverse chemical bonds. This dual halogenation also enhances its utility in various synthetic and biological applications.
Propriétés
Formule moléculaire |
C7H3BrIN3 |
|---|---|
Poids moléculaire |
335.93 g/mol |
Nom IUPAC |
8-bromo-5-iodopyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3BrIN3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H |
Clé InChI |
TZLYSSJYOIJCNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C(=CN=C2I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


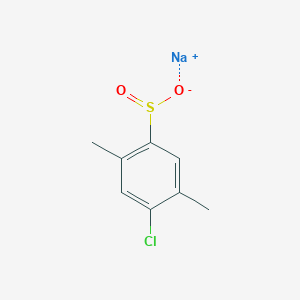
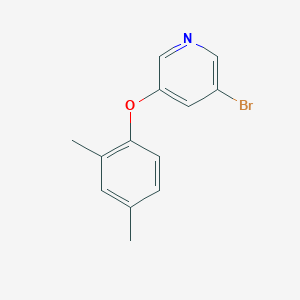
![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)
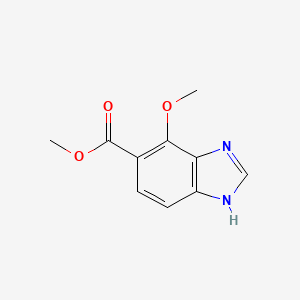
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
